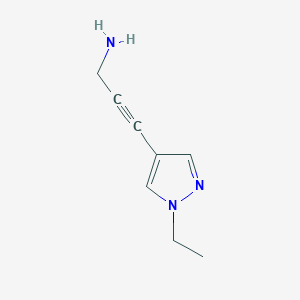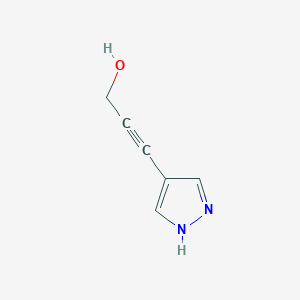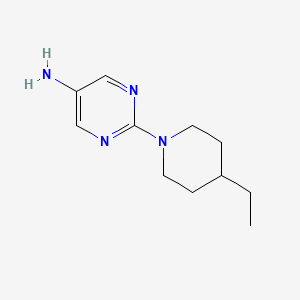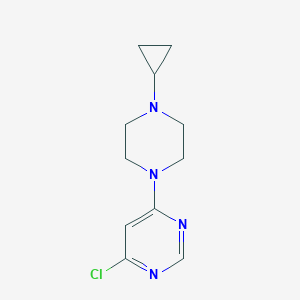
3-((3-(trifluorométhyl)-1H-pyrazol-1-yl)méthyl)pipéridine
Vue d'ensemble
Description
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H14F3N3 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Importance pharmacologique
Les dérivés de la pipéridine, y compris ceux contenant un groupe trifluorométhyle, sont largement présents dans les produits pharmaceutiques. Le groupe trifluorométhyle est souvent utilisé comme bioisostère pour moduler les propriétés stériques et électroniques d'un composé, améliorant ainsi son profil pharmacologique . Ce composé particulier pourrait être étudié pour son potentiel en tant qu'antagoniste du récepteur CGRP, ce qui est pertinent dans le traitement de pathologies comme les migraines en raison de son rôle dans l'innervation des vaisseaux sanguins méningés sensibles à la douleur .
Applications en chimie synthétique
En chimie synthétique, ce composé sert d'intermédiaire polyvalent. Sa structure permet diverses réactions intra- et intermoléculaires, conduisant à la formation de nouveaux dérivés de la pipéridine. Ces dérivés peuvent être ensuite utilisés pour synthétiser des molécules plus complexes, notamment les spiropipéridines et les pipéridinones, qui ont des applications importantes dans le développement de médicaments .
Amélioration de l'activité biologique
L'introduction d'un groupe trifluorométhyle dans les dérivés de la pipéridine peut augmenter leur activité biologique. Cela est dû à la capacité du groupe à augmenter la lipophilie, la biodisponibilité et la stabilité métabolique des molécules. Ainsi, ce composé pourrait être essentiel dans le développement de nouvelles molécules bioactives avec une efficacité améliorée .
Chimie agricole
Le groupe trifluorométhyle est également important dans le domaine de la chimie agricole. Des composés avec ce groupe ont été utilisés dans la synthèse de pesticides et d'herbicides. Leurs propriétés structurales leur permettent d'interagir avec des cibles biologiques chez les ravageurs, fournissant une base pour le développement de nouveaux produits agrochimiques .
Mécanisme D'action
Target of Action
The compound contains a trifluoromethyl group and a pyrazole ring, both of which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could interact with DNA or RNA. The trifluoromethyl group is known to influence the electronic properties of the molecule, which could affect its interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the protection of crops from pests , suggesting that it might interfere with biochemical pathways important for pest survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The trifluoromethyl group can influence these properties by affecting the compound’s lipophilicity, stability, and reactivity .
Analyse Biochimique
Biochemical Properties
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other compounds . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects are critical for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with target molecules . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can inhibit enzyme activity by occupying the active site and preventing substrate binding . This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Moreover, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings are important for evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within certain cellular compartments, affecting its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)




![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)




